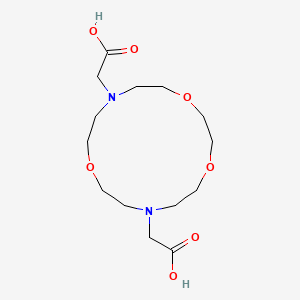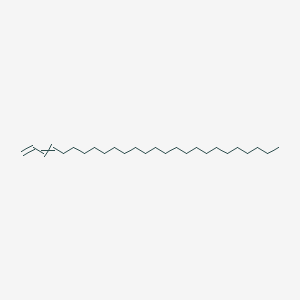
4-Methyl-2,6-diphenylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,6-diphenylcyclohexane-1,3-dione: is an organic compound that belongs to the class of cyclohexane derivatives. It is characterized by a cyclohexane ring substituted with two phenyl groups at positions 2 and 6, and a methyl group at position 4. The compound also contains two ketone functional groups at positions 1 and 3. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Methyl-2,6-diphenylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the condensation of benzaldehyde with acetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:
Condensation: Benzaldehyde and acetone are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures.
Cyclization: The resulting intermediate undergoes cyclization to form the cyclohexane ring. This step may require the use of a catalyst such as p-toluenesulfonic acid.
Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone functional groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and catalysts to enhance efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
4-Methyl-2,6-diphenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
4-Methyl-2,6-diphenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,6-diphenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): Similar in structure but contains a dioxane ring instead of a cyclohexane ring.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Similar in structure but lacks the phenyl groups and has two methyl groups at position 5.
Uniqueness:
4-Methyl-2,6-diphenylcyclohexane-1,3-dione is unique due to the presence of both phenyl and methyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
84168-02-5 |
|---|---|
Formule moléculaire |
C19H18O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
4-methyl-2,6-diphenylcyclohexane-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-13-12-16(14-8-4-2-5-9-14)19(21)17(18(13)20)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3 |
Clé InChI |
CREUBVKWQGIVDV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=O)C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


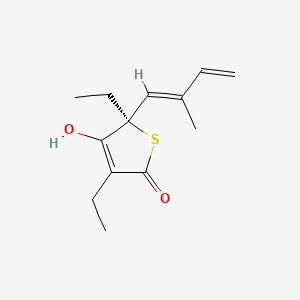
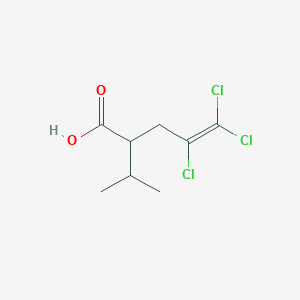
silane](/img/structure/B14413000.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)

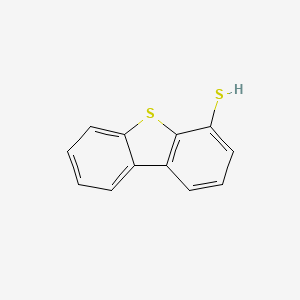
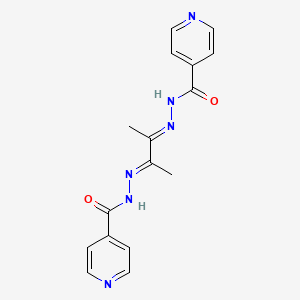
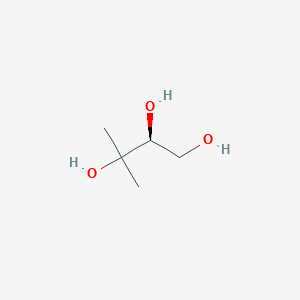

![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
